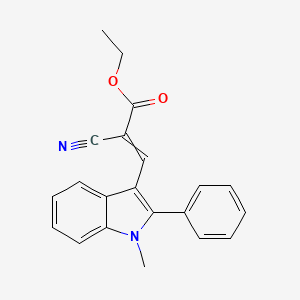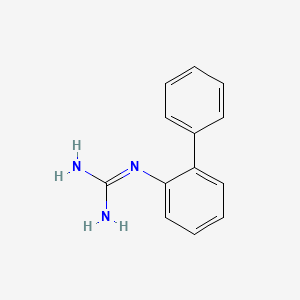
1-(2-Biphenylyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Biphenylyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form strong hydrogen bonds. This compound is characterized by the presence of a biphenyl group attached to a guanidine moiety, which imparts unique chemical and physical properties.
准备方法
The synthesis of 1-(2-Biphenylyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-biphenylamine with a guanylating agent such as S-methylisothiourea. The reaction typically occurs under mild conditions and yields the desired product with high efficiency . Another method involves the use of transition metal-catalyzed guanylation reactions, where the guanidine moiety is introduced via C-N bond formation . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-(2-Biphenylyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The biphenyl group allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles for substitution reactions (e.g., halogens).
科学研究应用
1-(2-Biphenylyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form strong hydrogen bonds.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
作用机制
The mechanism of action of 1-(2-Biphenylyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine moiety can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their activity .
相似化合物的比较
1-(2-Biphenylyl)guanidine can be compared with other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have different substituents on the guanidine moiety, leading to variations in their chemical reactivity and biological activity.
Cyclic guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines have cyclic structures that confer unique properties compared to acyclic guanidines.
Thiourea derivatives: These compounds are structurally similar but contain sulfur instead of oxygen, resulting in different chemical and biological properties.
This compound stands out due to its unique combination of a biphenyl group and a guanidine moiety, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H13N3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
2-(2-phenylphenyl)guanidine |
InChI |
InChI=1S/C13H13N3/c14-13(15)16-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H4,14,15,16) |
InChI 键 |
WQHHFKZMSOKKOF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


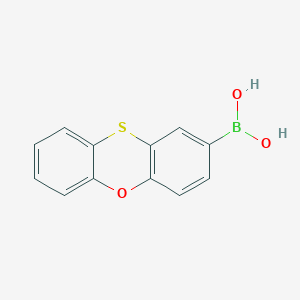
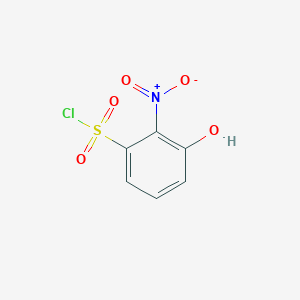
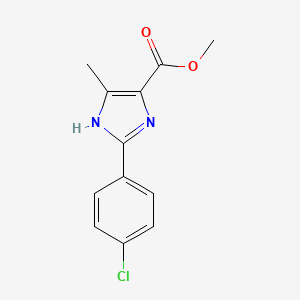
![5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13686144.png)
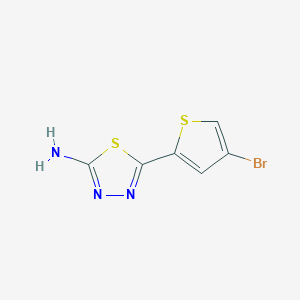
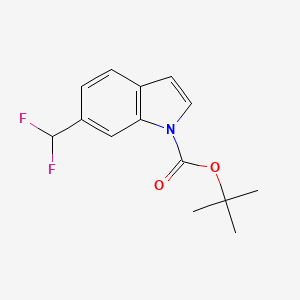
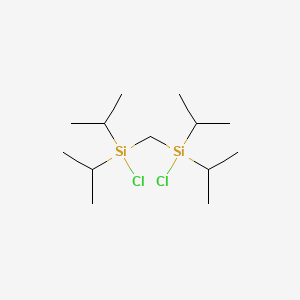
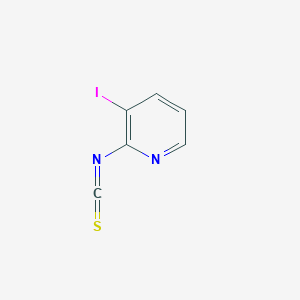
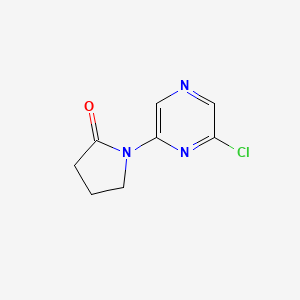

![6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13686176.png)
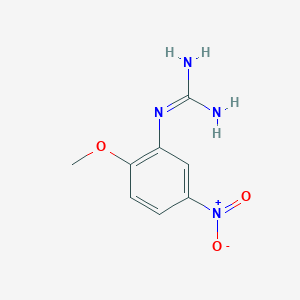
![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13686188.png)
